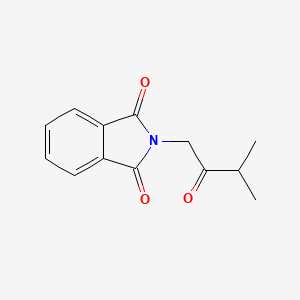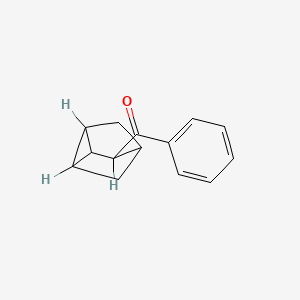
2-bromocyclopent-1-enecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C₆H₇BrO It is a brominated derivative of cyclopentene with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromocyclopent-1-enecarbaldehyde typically involves the bromination of cyclopentene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The brominated intermediate is then subjected to formylation using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclopent-1-enecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-bromocyclopent-1-ene carboxylic acid.
Reduction: 2-bromocyclopent-1-enemethanol.
Substitution: Corresponding substituted cyclopentene derivatives.
Scientific Research Applications
2-Bromocyclopent-1-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromocyclopent-1-enecarbaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites make the compound versatile in various chemical transformations, allowing it to interact with different molecular targets and pathways.
Comparison with Similar Compounds
2-Bromocyclopent-1-ene: Lacks the aldehyde group, making it less reactive in certain nucleophilic addition reactions.
Cyclopent-1-enecarbaldehyde: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Chlorocyclopent-1-enecarbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness: 2-Bromocyclopent-1-enecarbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, providing dual reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various complex molecules.
Properties
CAS No. |
89466-25-1 |
|---|---|
Molecular Formula |
C6H7BrO |
Molecular Weight |
175.02 g/mol |
IUPAC Name |
2-bromocyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C6H7BrO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 |
InChI Key |
PRQRTAWJXSGPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8798634.png)
![1-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B8798641.png)

![Methyl 3-[4-[(Trimethylsilyl)ethynyl]phenyl]propanoate](/img/structure/B8798658.png)



![(2-Acetamidobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B8798702.png)



![4-chloro-N-[(4-methylphenyl)methyl]aniline](/img/structure/B8798716.png)
